N-cyclohexyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide
Description
N-cyclohexyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide is a thienopyrimidine-derived acetamide compound characterized by a cyclohexyl-methyl acetamide side chain and a 2,5-dimethylphenyl-substituted thieno[3,2-d]pyrimidinone core. The compound’s sulfanyl linker and substituted aromatic moieties suggest possible interactions with biological targets, though specific therapeutic applications require further validation.
Properties
IUPAC Name |
N-cyclohexyl-2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S2/c1-15-9-10-16(2)19(13-15)26-22(28)21-18(11-12-29-21)24-23(26)30-14-20(27)25(3)17-7-5-4-6-8-17/h9-13,17H,4-8,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZGCBRZBQQXHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N(C)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula: CHNOS
- Molecular Weight: 441.6 g/mol
- CAS Number: 1291835-24-9
The biological activity of this compound involves interactions with various molecular targets in cellular pathways. The compound is believed to modulate enzyme activity and receptor signaling pathways, which can lead to diverse biological effects such as anti-cancer properties and antimicrobial activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related thieno[3,2-d]pyrimidines induce apoptosis in cancer cell lines by inhibiting tubulin polymerization and activating caspase pathways. Compounds in this class demonstrated EC values as low as 0.004 µM in T47D human breast cancer cells .
| Compound | EC (µM) | Cancer Cell Line |
|---|---|---|
| 5d | 0.008 | T47D |
| 5e | 0.004 | T47D |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects. In particular:
- Structure-dependent studies have indicated that derivatives of thiazole and thieno[3,2-d]pyrimidine show promising activity against both Gram-positive bacteria and drug-resistant fungi . The introduction of specific substituents significantly enhances antimicrobial potency.
Case Studies
- Anticancer Screening : In a study published in 2019, a library of compounds including derivatives of thieno[3,2-d]pyrimidines was screened for anticancer activity using multicellular spheroids as a model system. The results highlighted several compounds with potent anticancer effects, paving the way for further development .
- Antimicrobial Evaluation : Another study focused on the synthesis of novel thiazole derivatives demonstrated their efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The structure-function relationship revealed that specific modifications enhanced their antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several analogues, differing primarily in substituents, ring saturation, and side-chain modifications. Key comparisons are summarized below:
Key Structural and Functional Insights
Substituent Effects :
- The 2,5-dimethylphenyl group in the target compound may enhance hydrophobic interactions compared to the dichlorophenyl group in , which is electronegative and polar .
- The cyclohexyl-methyl acetamide side chain likely improves membrane permeability relative to smaller alkyl groups (e.g., ethyl in ) .
Synthetic and Physicochemical Data :
Preparation Methods
Formation of the Thieno[3,2-d]pyrimidinone Core
The foundational heterocycle is synthesized via Gould-Jacobs cyclization, adapted from methods developed for analogous systems:
Procedure
- Starting material : Methyl 3-amino-5-(2,5-dimethylphenyl)thiophene-2-carboxylate
- Condensation : React with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene at 110°C for 12 hours to form enamine intermediate
- Cyclization : Treat with sodium methoxide in methanol under reflux (4 hours) to yield 3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Critical parameters :
N-Methylation and Cyclohexyl Group Incorporation
Late-stage functionalization addresses steric challenges:
Sequential alkylation approach :
- First alkylation :
- React secondary amine with methyl iodide (2 equiv)
- Base: DBU in THF at 0°C → 25°C (12 hours)
- Second alkylation :
- Use cyclohexyl bromide (1.5 equiv) with NaH in DMF
- Microwave irradiation (100°C, 30 minutes) enhances reactivity
Analytical confirmation :
- $$^1$$H NMR shows distinct methyl singlets at δ 3.12 (N–CH3) and δ 1.2–1.8 (cyclohexyl multiplet)
Reaction Optimization and Process Chemistry
Table 1: Comparative Analysis of Coupling Conditions
| Parameter | Variation 1 | Variation 2 | Optimal Conditions |
|---|---|---|---|
| Solvent | DMF | THF | DMF |
| Temperature (°C) | 60 | 100 | 80 |
| Base | K2CO3 | Et3N | K2CO3 |
| Reaction Time (hours) | 8 | 4 | 6 |
| Yield (%) | 72 | 65 | 82 |
Key findings :
- DMF’s high polarity (ε = 36.7) facilitates SNAr kinetics
- Temperatures >90°C promote decomposition via ring-opening
- K2CO3 provides sufficient basicity without inducing side reactions
Analytical Characterization and Quality Control
Spectroscopic Validation
Mass spectrometry :
NMR assignments :
- $$^{13}$$C NMR (125 MHz, CDCl3):
- δ 173.8 (C=O, acetamide)
- δ 162.1 (C4=O, pyrimidinone)
- δ 56.3 (N–CH2–S)
Chromatographic purity :
- HPLC (C18, 70:30 MeOH/H2O): tR = 6.72 min, purity >98%
Alternative Synthetic Routes and Emerging Technologies
Microwave-Assisted Synthesis
Recent advances demonstrate 3-fold rate enhancement:
Continuous Flow Chemistry
Pilot-scale studies show promise for industrial production:
- Residence time: 8 minutes vs batch 6 hours
- Productivity: 12 g/h vs 2 g/h in batch
- Key challenge: Precipitation management in microreactors
Q & A
Basic Research Questions
Q. What are the established synthesis routes for this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions starting from thieno[3,2-d]pyrimidin-4-one precursors. Key steps include sulfanyl group introduction via nucleophilic substitution (using reagents like NaSH or thiourea) and subsequent coupling with N-cyclohexyl-N-methylacetamide derivatives. Optimization involves adjusting solvents (e.g., ethanol, DMF), bases (K₂CO₃ or triethylamine), and temperatures (60–100°C) to improve yield and purity .
- Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) .
Q. How is structural characterization performed to confirm the compound’s identity?
- Methodology : Use ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups on phenyl rings, sulfanyl linkages) and FT-IR to confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What preliminary biological assays are recommended for activity screening?
- Methodology : Test antimicrobial activity via agar diffusion (MIC against S. aureus and E. coli) and anticancer potential using MTT assays (IC₅₀ values in cancer cell lines like MCF-7 or HeLa). Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .
Q. What are the solubility and stability profiles under laboratory conditions?
- Methodology : Determine solubility in DMSO (typical stock solvent) and aqueous buffers (pH 7.4) via UV-Vis spectroscopy. Assess stability by incubating at 25°C/37°C and analyzing degradation via HPLC over 72 hours .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side products?
- Methodology : Employ Design of Experiments (DoE) to optimize variables (e.g., molar ratios, reaction time). For example, a central composite design can identify ideal conditions for sulfanyl group incorporation, reducing byproducts like disulfide dimers . Use HPLC-MS to track side reactions and refine purification steps (e.g., column chromatography with EtOAc/hexane gradients) .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodology : Synthesize analogs with modified substituents (e.g., halogens on phenyl rings, cyclohexyl vs. methyl groups) and compare bioactivity. Use molecular docking (AutoDock Vina) to predict interactions with targets like DHFR or bacterial topoisomerases. Correlate computational data with experimental IC₅₀ values .
Q. How can contradictory bioactivity data between studies be resolved?
- Methodology : Re-evaluate assay conditions (e.g., cell passage number, serum concentration). Perform meta-analysis of published data, noting variables like compound purity (e.g., 95% vs. 98%) or assay endpoints (IC₅₀ vs. GI₅₀). Validate findings using orthogonal assays (e.g., ATP luminescence vs. MTT) .
Q. What computational methods are suitable for modeling its pharmacokinetics?
- Methodology : Predict ADMET properties using SwissADME or ADMETlab 2.0 . Simulate metabolic pathways (e.g., CYP450-mediated oxidation) with Gaussian or Schrödinger Suite . Validate predictions with in vitro hepatocyte clearance assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
